molecular formula C₉H₇D₃N₄O₄ B1147573 Acetone 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-57-2

Acetone 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147573
CAS No.: 259824-57-2
M. Wt: 241.22
InChI Key:
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Description

Acetone 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound with the molecular formula C9H7D3N4O4 and a molecular weight of 241.22 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.

Mechanism of Action

Target of Action

Acetone 2,4-Dinitrophenylhydrazone-d3 is the deuterium labeled Acetone 2,4-dinitrophenylhydrazone It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the compound may interact with its targets and induce changes in a manner similar to its non-deuterated counterpart, Acetone 2,4-Dinitrophenylhydrazone.

Biochemical Pathways

The incorporation of deuterium into drug molecules is known to potentially affect their pharmacokinetic and metabolic profiles , which could imply an impact on various biochemical pathways.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles . This suggests that the compound’s bioavailability could be influenced by its deuterium labeling.

Result of Action

The use of deuterium labeling in drug molecules is known to potentially affect their pharmacokinetic and metabolic profiles , which could result in altered molecular and cellular effects compared to their non-deuterated counterparts.

Action Environment

It’s known that the compound is stable at room temperature in the continental us , suggesting that its action, efficacy, and stability could potentially be influenced by environmental conditions such as temperature.

Safety and Hazards

Acetone 2,4-Dinitrophenylhydrazone-d3 is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetone 2,4-Dinitrophenylhydrazone-d3 is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to acetone, followed by the elimination of water to form the hydrazone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope-labeled precursors to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetone 2,4-Dinitrophenylhydrazone-d3 primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, where two molecules join together with the loss of water .

Common Reagents and Conditions

Major Products

The major product of the reaction between acetone and 2,4-dinitrophenylhydrazine is this compound, with water as a byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetone 2,4-Dinitrophenylhydrazone-d3 is unique due to its stable isotope labeling, which allows for more precise and accurate analytical measurements in research applications. The incorporation of deuterium atoms enhances the compound’s stability and provides distinct advantages in studies involving mass spectrometry and other analytical techniques .

Properties

IUPAC Name

2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIXYAIGWMAGIB-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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